molecular formula C26H28N2O3 B11531659 4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate

4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate

Cat. No.: B11531659
M. Wt: 416.5 g/mol
InChI Key: BSBGOWMYFJSQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes an imidazolidine ring, benzyl groups, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate typically involves multiple steps, starting with the formation of the imidazolidine ring. This can be achieved through the reaction of benzylamine with formaldehyde and a suitable catalyst. The resulting intermediate is then reacted with 2-methoxyphenyl acetate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate exerts its effects involves interactions with specific molecular targets. The imidazolidine ring and benzyl groups can interact with enzymes or receptors, modulating their activity. The methoxyphenyl acetate moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

[4-(1,3-dibenzylimidazolidin-2-yl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H28N2O3/c1-20(29)31-24-14-13-23(17-25(24)30-2)26-27(18-21-9-5-3-6-10-21)15-16-28(26)19-22-11-7-4-8-12-22/h3-14,17,26H,15-16,18-19H2,1-2H3

InChI Key

BSBGOWMYFJSQAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OC

Origin of Product

United States

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